molecular formula C24H21NO2 B298190 2-[[1-(2,5-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione

2-[[1-(2,5-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione

Cat. No.: B298190
M. Wt: 355.4 g/mol
InChI Key: CTPXBLSYLHWAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(2,5-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 2,5-dimethylphenyl group and a methylene bridge connecting to an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2,5-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through the Paal-Knorr synthesis, where a 2,5-dimethylphenyl-substituted diketone reacts with ammonia or an amine under acidic conditions to form the pyrrole ring. This intermediate is then subjected to a Knoevenagel condensation with indene-1,3-dione in the presence of a base such as piperidine or pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge and the pyrrole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the indene-1,3-dione moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the 2,5-dimethylphenyl group. Halogenation, nitration, and sulfonation are possible under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like iron(III) chloride for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

2-[[1-(2,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C24H21NO2/c1-14-9-10-15(2)22(11-14)25-16(3)12-18(17(25)4)13-21-23(26)19-7-5-6-8-20(19)24(21)27/h5-13H,1-4H3

InChI Key

CTPXBLSYLHWAEI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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